

MbI-IN-2 stability and storage conditions

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Compound of Interest		
Compound Name:	MbI-IN-2	
Cat. No.:	B12368137	Get Quote

Mbl-IN-2 Technical Support Center

Welcome to the technical support center for **MbI-IN-2**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of **MbI-IN-2** in your experiments.

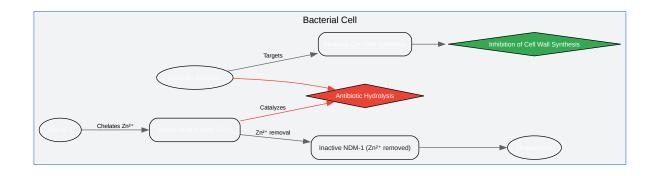
Frequently Asked Questions (FAQs) What is MbI-IN-2 and what is its primary function?

MbI-IN-2 is a potent inhibitor of Metallo- β -lactamases (MBLs), specifically targeting New Delhi Metallo- β -lactamase-1 (NDM-1). Its primary function is to inactivate NDM-1, an enzyme that confers resistance to a broad range of β -lactam antibiotics in bacteria. By inhibiting NDM-1, **MbI-IN-2** can restore the efficacy of these antibiotics against resistant bacterial strains.

What is the mechanism of action for Mbl-IN-2?

While the precise mechanism for **MbI-IN-2** is not explicitly detailed in the provided search results, it is analogous to other known MBL inhibitors like aspergillomarasmine A (AMA). MBLs, including NDM-1, are zinc-dependent enzymes.[1][2] **MbI-IN-2** likely acts as a zinc chelator, removing the essential Zn^{2+} ions from the active site of the NDM-1 enzyme.[1][2] This inactivation of the enzyme prevents the hydrolysis of β -lactam antibiotics, thereby restoring their antibacterial activity. The depleted NDM-1 is also susceptible to degradation within the bacteria.[2]





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Caption: Proposed mechanism of action for Mbl-IN-2.

How should I store MbI-IN-2?

Proper storage is crucial to maintain the stability and activity of **MbI-IN-2**. The recommended storage conditions are summarized in the table below.

Form	Storage Temperature	Duration
Powder	-20°C	3 years
In Solvent	-80°C	1 year

Data sourced from TargetMol product information.

What is the solubility of Mbl-IN-2?

MbI-IN-2 is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a common solvent mixture is DMSO, PEG300, Tween 80, and saline or PBS. While specific quantitative solubility data is not readily available, it is recommended to prepare stock solutions in DMSO.



Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution or

Assay

Possible Cause	Troubleshooting Step
Low Solubility in Aqueous Buffers	Mbl-IN-2, like many small molecule inhibitors, may have limited solubility in aqueous solutions. It is recommended to keep the final concentration of DMSO in your assay as low as possible (typically ≤0.5%) to avoid affecting enzyme activity, while ensuring the compound remains in solution.
Incorrect Solvent	Ensure you are using a suitable solvent for your stock solution. DMSO is the recommended solvent for initial dissolution.
Concentration Exceeds Solubility Limit	If you observe precipitation, you may be exceeding the solubility limit of MbI-IN-2 in your chosen solvent or buffer. Try preparing a more dilute stock solution or reducing the final concentration in your assay.

Issue 2: Inconsistent or No Inhibitory Activity



Possible Cause	Troubleshooting Step
Compound Degradation	Ensure that Mbl-IN-2 has been stored correctly according to the recommended conditions. Improper storage can lead to degradation and loss of activity.
Incorrect Assay Conditions	Metallo-β-lactamase activity is zinc-dependent. Ensure your assay buffer contains an adequate concentration of Zn ²⁺ (e.g., 10 μ M ZnSO ₄) for the NDM-1 enzyme to be active.[3]
Enzyme Inactivity	Verify the activity of your NDM-1 enzyme preparation using a known substrate (e.g., nitrocefin or meropenem) and in the absence of the inhibitor.
Interaction with Assay Components	Some assay components may interfere with the inhibitor. Run appropriate controls, including the vehicle (DMSO) alone, to ensure it does not affect enzyme activity.

Experimental Protocols Preparation of Mbl-IN-2 Stock Solution (General Protocol)

This protocol is a general guideline. Please adapt it to your specific experimental needs.

Materials:

- Mbl-IN-2 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials

Procedure:

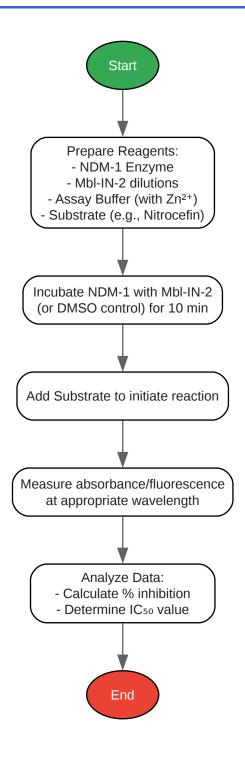


- Equilibrate the Mbl-IN-2 vial to room temperature before opening to prevent moisture condensation.
- Weigh the required amount of **MbI-IN-2** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
- Vortex briefly to dissolve the powder completely. If necessary, gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

NDM-1 Enzyme Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of **MbI-IN-2** against NDM-1.





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Caption: General workflow for an NDM-1 inhibition assay.

Materials:

Recombinant NDM-1 enzyme



- Mbl-IN-2 stock solution
- Assay buffer (e.g., HEPES or phosphate buffer containing ZnSO₄)
- Substrate (e.g., nitrocefin)
- 96-well microplate
- · Microplate reader

Procedure:

- Prepare serial dilutions of Mbl-IN-2 in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
- In a 96-well plate, add a solution of recombinant NDM-1 enzyme (e.g., 5 nM final concentration) supplemented with ZnSO₄ (e.g., 10 μM final concentration).[3]
- Add the **Mbl-IN-2** dilutions or the vehicle control to the wells containing the enzyme.
- Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[3]
- Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin to a final concentration of 60 μ M).[3]
- Immediately measure the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.[3]
- Calculate the percentage of inhibition for each concentration of MbI-IN-2 and determine the IC₅₀ value.

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